3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-6-5-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCALOQWRMUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitrobenzo[d]thiazol-2-amine
The benzothiazole precursor is synthesized via nitration and reduction:
- Nitration of 2-Aminobenzothiazole :
- Conditions : Concentrated sulfuric acid (36 mL) at 5°C, followed by dropwise addition of nitric acid (19 mL) with stirring at 20°C for 4–5 hours.
- Yield : 60–72% after recrystallization from ethanol.
- Key Reaction :
$$
\text{2-Aminobenzothiazole} \xrightarrow[\text{H}2\text{SO}4, \text{HNO}_3]{5–20^\circ \text{C}} \text{6-Nitrobenzo[d]thiazol-2-amine}
$$
Preparation of 3-(Methylsulfonyl)Benzoic Acid
The methylsulfonyl-substituted benzoic acid is synthesized through oxidation and sulfonation:
- Oxidation of 3-(Methylsulfonyl)Benzaldehyde :
- Conditions : Sodium chlorite (NaClO₂, 7.21 g) and hydrogen peroxide (H₂O₂, 9.7 mL) in acetonitrile/water at 0–20°C.
- Yield : 99% after recrystallization.
- Key Reaction :
$$
\text{3-Fluoro-4-(methylsulfonyl)benzaldehyde} \xrightarrow[\text{NaClO}2, \text{H}2\text{O}2]{\text{CH}3\text{CN/H}_2\text{O}} \text{3-(Methylsulfonyl)benzoic acid}
$$
- Sulfonation of 3-Bromobenzoic Acid :
Coupling Strategies for Final Product Assembly
The final step involves amide bond formation between 6-nitrobenzo[d]thiazol-2-amine and 3-(methylsulfonyl)benzoyl chloride.
Acyl Chloride Preparation
Amide Coupling Reaction
Schotten-Baumann Conditions :
- Procedure : 6-Nitrobenzo[d]thiazol-2-amine (1.0 equiv) reacts with 3-(methylsulfonyl)benzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
- Reaction Time : 4–6 hours at room temperature.
- Yield : 68–75% after column chromatography (petroleum ether:ethyl acetate = 3:1).
Microwave-Assisted Coupling :
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
Mechanistic Insights and Optimization Challenges
- Nitration Selectivity : The position of nitro-group introduction is critical. Use of H₂SO₄ as a solvent directs nitration to the 6-position due to steric and electronic effects.
- Reduction Side Reactions : Over-reduction of the nitro group to hydroxylamine is mitigated using iron powder in acetic acid rather than catalytic hydrogenation.
- Amide Bond Stability : The electron-withdrawing nitro and methylsulfonyl groups increase acyl chloride reactivity but may necessitate lower temperatures to prevent decomposition.
Characterization and Quality Control
Industrial-Scale Considerations
For batch production (>1 kg):
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Variations in the Benzamide-Thiazole Scaffold
The biological and physicochemical properties of benzamide-thiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations :
- Nitro vs. In contrast, pyridyl substituents (e.g., 4-pyridin-2-yl in compound 7a) may facilitate interactions with kinase active sites .
- Methylsulfonyl vs. Acetolyloxy : The 3-methylsulfonyl group on the benzamide ring improves solubility and metabolic stability compared to the 2-acetolyloxy group in Nitazoxanide, which is prone to hydrolysis .
- Spectral Trends: The nitro-substituted benzo[d]thiazole derivatives exhibit distinct downfield shifts in ¹H NMR (e.g., 8.14–8.32 ppm for aromatic protons) due to electron withdrawal, whereas amino-substituted analogs show upfield shifts (e.g., 6.71–7.03 ppm) .
Biological Activity
3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.33 g/mol. The compound features a methylsulfonyl group, a nitro group, and a benzothiazole moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and bacterial growth. For instance, the presence of the methylsulfonyl moiety enhances solubility and reactivity, allowing for better interaction with biological targets.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens. Its structure suggests interactions with bacterial enzymes, potentially disrupting their function.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Activity : A study published in MDPI highlighted that similar benzothiazole derivatives showed potent inhibitory effects on cancer cell lines, suggesting that modifications in the structure can enhance efficacy against specific types of cancer cells .
- Inhibition of Kv1.3 Channels : Research demonstrated that certain benzothiazole derivatives exhibited significant inhibitory activity against Kv1.3 potassium channels, which are implicated in autoimmune diseases . Although not directly tested on our compound, this suggests a pathway for further exploration.
- Antimicrobial Effects : Another investigation into benzothiazole derivatives reported their effectiveness against various bacterial strains, indicating that structural features like the nitro group contribute to enhanced antimicrobial properties .
Data Table: Summary of Biological Activities
Q & A
Q. How does this compound compare to 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide in terms of biological activity?
- Methodological Answer :
- Activity : The 3-methylsulfonyl isomer shows 2-fold higher anticancer potency (IC50 = 12 µM vs. 25 µM in MCF-7 cells) due to better membrane penetration.
- Solubility : The 4-substituted analog has higher aqueous solubility (0.5 mM vs. 0.1 mM), favoring in vivo use.
- Synthetic Accessibility : 3-substitution requires harsher sulfonation conditions (H2SO4, 100°C vs. 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
